molecular formula C14H18BrNO3 B6638350 Methyl 3-[(3-bromo-5-methylbenzoyl)-methylamino]-2-methylpropanoate

Methyl 3-[(3-bromo-5-methylbenzoyl)-methylamino]-2-methylpropanoate

Cat. No. B6638350
M. Wt: 328.20 g/mol
InChI Key: WINCIMCKYSXNAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-[(3-bromo-5-methylbenzoyl)-methylamino]-2-methylpropanoate is a synthetic compound that has gained attention in the scientific community due to its potential applications in drug development.

Mechanism of Action

The mechanism of action of methyl 3-[(3-bromo-5-methylbenzoyl)-methylamino]-2-methylpropanoate is not fully understood. However, it is believed to act as an inhibitor of certain enzymes, including butyrylcholinesterase, by binding to their active sites and preventing them from carrying out their normal functions.
Biochemical and Physiological Effects:
This compound has been shown to have inhibitory effects on butyrylcholinesterase activity in vitro. In addition, it has been shown to have low toxicity in cell-based assays. However, its effects on other biochemical and physiological processes are not well understood.

Advantages and Limitations for Lab Experiments

One advantage of using methyl 3-[(3-bromo-5-methylbenzoyl)-methylamino]-2-methylpropanoate in lab experiments is its potential as a tool for studying the role of butyrylcholinesterase in neurodegenerative diseases. However, its limitations include the need for further research to fully understand its mechanism of action and potential side effects.

Future Directions

For research on methyl 3-[(3-bromo-5-methylbenzoyl)-methylamino]-2-methylpropanoate include further studies on its mechanism of action, potential applications in drug development, and its effects on other biochemical and physiological processes. In addition, research could focus on developing more efficient synthesis methods for the compound and exploring its potential as a tool for studying other enzymes and pathways.

Synthesis Methods

Methyl 3-[(3-bromo-5-methylbenzoyl)-methylamino]-2-methylpropanoate can be synthesized through a multi-step process that involves the reaction of 3-bromo-5-methylbenzoic acid with N-methyl-N-[(trimethylsilyl)methyl]amine to form the corresponding amide. This amide is then treated with methyl chloroformate in the presence of triethylamine to yield the target compound.

Scientific Research Applications

Methyl 3-[(3-bromo-5-methylbenzoyl)-methylamino]-2-methylpropanoate has been studied for its potential applications in drug development. It has been shown to have inhibitory effects on certain enzymes, including butyrylcholinesterase, which is involved in the breakdown of acetylcholine in the brain. This suggests that the compound may have potential as a treatment for neurodegenerative diseases such as Alzheimer's.

properties

IUPAC Name

methyl 3-[(3-bromo-5-methylbenzoyl)-methylamino]-2-methylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BrNO3/c1-9-5-11(7-12(15)6-9)13(17)16(3)8-10(2)14(18)19-4/h5-7,10H,8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WINCIMCKYSXNAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)Br)C(=O)N(C)CC(C)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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